Product packaging for 2-(pyridin-4-yl)-1H-indol-3-ol(Cat. No.:CAS No. 1258640-54-8)

2-(pyridin-4-yl)-1H-indol-3-ol

Cat. No.: B15255466
CAS No.: 1258640-54-8
M. Wt: 210.23 g/mol
InChI Key: NTAKRIIQRZZJMK-UHFFFAOYSA-N
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Description

2-(Pyridin-4-yl)-1H-indol-3-ol (CAS 1258640-54-8) is an organic building block with the molecular formula C13H10N2O and a molecular weight of 210.23 . This compound features a molecular scaffold that integrates indole and pyridine heterocycles, a structure recognized in medicinal chemistry for its potential in drug discovery . While specific biological data for this exact molecule is limited from the search results, structural analogues, particularly those based on pyridin-2(1H)-one scaffolds incorporating indole and pyridine motifs, have demonstrated significant research value as potent analgesic agents in preclinical models of inflammatory and neuropathic pain . The presence of both hydrogen bond donor and acceptor sites within its structure makes it a versatile intermediate for exploring structure-activity relationships (SAR) and for the synthesis of more complex molecules aimed at various biological targets. Researchers can leverage this compound in the development of novel therapeutic agents, particularly in neuroscience and pain research, as well as in the construction of diverse heterocyclic libraries for high-throughput screening . This product is intended for Research Use Only and is not approved for diagnostic or therapeutic applications in humans. CAS Number: 1258640-54-8 Molecular Formula: C13H10N2O Molecular Weight: 210.23

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10N2O B15255466 2-(pyridin-4-yl)-1H-indol-3-ol CAS No. 1258640-54-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1258640-54-8

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

IUPAC Name

2-pyridin-4-yl-1H-indol-3-ol

InChI

InChI=1S/C13H10N2O/c16-13-10-3-1-2-4-11(10)15-12(13)9-5-7-14-8-6-9/h1-8,15-16H

InChI Key

NTAKRIIQRZZJMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=CC=NC=C3)O

Origin of Product

United States

Synthetic Strategies and Methodologies for 2 Pyridin 4 Yl 1h Indol 3 Ol

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by mentally breaking them down into simpler, commercially available starting materials. researchgate.net For 2-(pyridin-4-yl)-1H-indol-3-ol, the primary disconnections lead to logical and accessible precursors.

The most intuitive retrosynthetic step is the disconnection of the C3-hydroxyl group, which points to a late-stage oxidation of the parent heterocycle, 2-(pyridin-4-yl)-1H-indole. This precursor, in turn, can be deconstructed via the well-established Fischer indole (B1671886) synthesis. This involves disconnecting the N1-C2 and C3-C3a bonds of the indole ring, leading back to two key building blocks: phenylhydrazine (B124118) and a pyridyl-containing carbonyl compound, specifically 4-acetylpyridine.

This retrosynthetic strategy highlights phenylhydrazine and 4-acetylpyridine as the primary key precursors for the construction of the core indole-pyridine skeleton.

Conventional Multi-Step Synthesis Approaches

Conventional synthetic routes to this compound would logically follow the forward sense of the retrosynthetic analysis, involving the formation of the indole ring, followed by the introduction of the hydroxyl group.

Indole Ring Formation via Classical Cyclization Reactions

The Fischer indole synthesis is a cornerstone of heterocyclic chemistry for the preparation of indoles from arylhydrazines and carbonyl compounds. testbook.comjk-sci.comorganic-chemistry.org In the context of synthesizing 2-(pyridin-4-yl)-1H-indole, the reaction would involve the acid-catalyzed condensation of phenylhydrazine with 4-acetylpyridine. slideshare.netijnrd.org

The reaction proceeds through the initial formation of a phenylhydrazone intermediate. This intermediate then undergoes a nih.govnih.gov-sigmatropic rearrangement under acidic conditions, followed by the elimination of ammonia (B1221849) to yield the aromatic indole ring. jk-sci.com

Table 1: Proposed Fischer Indole Synthesis for 2-(pyridin-4-yl)-1H-indole

Reactant 1Reactant 2CatalystProduct
Phenylhydrazine4-AcetylpyridineAcid (e.g., H₂SO₄, PPA)2-(pyridin-4-yl)-1H-indole

PPA stands for Polyphosphoric acid.

This method is highly versatile and allows for the direct installation of the pyridine (B92270) moiety at the 2-position of the indole core. researchgate.net

Incorporation of the Pyridine Moiety

The incorporation of the pyridine ring at the C2 position of the indole is strategically achieved through the selection of the appropriate ketone in the Fischer indole synthesis. By using 4-acetylpyridine, the pyridin-4-yl group is directly embedded into the final indole structure. This approach is efficient and avoids the need for post-cyclization modifications to introduce the pyridine ring, which can often be complex.

Strategies for Hydroxyl Group Introduction and Functionalization

The introduction of a hydroxyl group at the C3 position of the 2-(pyridin-4-yl)-1H-indole intermediate is a critical and often challenging step. The C3 position of indoles is nucleophilic, but direct oxidation can sometimes lead to over-oxidation or the formation of dimeric products. nih.govnih.gov

One potential method is the direct aerobic oxidation of the 2-arylindole. For instance, studies have shown that 2-arylindoles can be converted to 3-aryl-3-hydroxy-2-oxindoles under aerobic conditions, which exist in tautomeric equilibrium with the desired 2-aryl-1H-indol-3-ol. iaea.org

Another promising approach is biocatalytic oxidation. Flavin-dependent monooxygenases have been shown to stereoselectively oxidize 2-arylindoles to the corresponding 3-hydroxyindolenines, which are tautomers of 3-hydroxyindoles. nih.govnih.gov This enzymatic approach offers high selectivity and milder reaction conditions, avoiding the harsh reagents often associated with chemical oxidations. nih.govnih.gov

Table 2: Potential Methods for C3-Hydroxylation

Starting MaterialReagents/CatalystProduct
2-(pyridin-4-yl)-1H-indoleO₂, Base (e.g., Cs₂CO₃)This compound
2-(pyridin-4-yl)-1H-indoleFlavin-dependent monooxygenaseThis compound

Modern Synthetic Techniques

Modern synthetic chemistry offers more sophisticated tools for the construction of complex molecules, often with higher efficiency and selectivity.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed reactions have revolutionized organic synthesis, particularly in the functionalization of C-H bonds. rsc.org A modern approach to the synthesis of this compound could involve a late-stage C-H hydroxylation of the 2-(pyridin-4-yl)-1H-indole intermediate.

While direct C3-hydroxylation of indoles can be challenging, research has demonstrated the feasibility of directed C-H functionalization. researchgate.netacs.org For instance, palladium-catalyzed reactions have been developed for the C-H arylation of indoles. acs.org Analogously, a directed C-H hydroxylation at the C3 position could be envisioned using a suitable transition metal catalyst and an appropriate oxygen source. This would bypass the need for the multi-step sequence of the classical approach.

Furthermore, transition metal catalysis can also be employed in the initial construction of the 2-arylindole skeleton. For example, palladium-catalyzed strategies have been developed as a novel entry into the Fischer indole synthesis. jk-sci.com

Table 3: Illustrative Modern Synthetic Approach

Reaction TypeCatalystSubstrateReagentProduct
C-H HydroxylationTransition Metal Catalyst (e.g., Pd, Ru)2-(pyridin-4-yl)-1H-indoleOxidantThis compound

These modern techniques offer the potential for more atom-economical and step-efficient syntheses of this compound and its derivatives.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and cleaner product profiles compared to conventional heating methods. While a specific microwave-assisted protocol for the direct synthesis of this compound is not extensively documented in dedicated studies, the synthesis of related structures provides a strong basis for its feasibility.

For instance, the microwave-assisted Fischer indole synthesis is a well-established method for creating the indole core. nih.govnih.govnih.gov This approach would theoretically involve the reaction of a suitably substituted hydrazine (B178648) with a ketone precursor under microwave irradiation. The application of microwave energy can significantly reduce reaction times, from hours to mere minutes, and improve yields by minimizing side product formation. rsc.org

Furthermore, microwave irradiation has been successfully employed in the synthesis of various functionalized pyridinones and other nitrogen-containing heterocycles, demonstrating its utility in constructing the pyridine portion of the target molecule. derpharmachemica.com The synthesis of 2,3-dihydro-4-pyridinones, for example, has been achieved in reaction times as short as 120 seconds using a montmorillonite (B579905) K-10 catalyst under microwave conditions. derpharmachemica.com The synthesis of 2-aryl-1-arylmethyl-1H-benzimidazoles has also been efficiently conducted using microwave irradiation in the presence of montmorillonite K-10, highlighting the broad applicability of this technology for creating C-N bonds in heterocyclic systems.

Based on these precedents, a hypothetical microwave-assisted synthesis of this compound could involve the cyclization of a precursor molecule, such as an appropriately substituted α-amino ketone or a related intermediate, where the microwave energy facilitates the intramolecular condensation to form the desired indol-3-ol ring system.

One-Pot and Multicomponent Reactions

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste generation by combining multiple synthetic steps into a single operation without the isolation of intermediates. The synthesis of complex molecules like this compound is particularly amenable to such strategies.

Several studies have reported the successful one-pot synthesis of various substituted pyridines and indoles. For example, a one-pot, four-component reaction has been utilized to produce pyridin-2(1H)-one derivatives in excellent yields under ultrasound irradiation, showcasing the potential for convergent synthesis. nih.gov Similarly, 2,4,6-triaryl pyridines have been synthesized efficiently through a one-pot condensation reaction. researchgate.net

Multicomponent reactions are particularly powerful for building molecular diversity. The synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives has been achieved via a multicomponent reaction, demonstrating the formation of multiple new bonds in a single step. nih.govnih.gov While a direct MCR for this compound is not explicitly detailed, the general principles are highly applicable. A plausible MCR approach could involve the condensation of isatin (B1672199) (or a derivative), an activated pyridine species, and a suitable third component that facilitates the formation of the C2-C3 bond and subsequent introduction of the hydroxyl group.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical step in any synthetic protocol to maximize yield and purity while minimizing reaction time and the use of hazardous reagents. Key parameters that are typically optimized include the choice of catalyst, solvent, temperature, and reaction time.

For the synthesis of indol-3-ol derivatives, the choice of acid or base catalyst can be crucial. For instance, in the preparation of 3-(1H-indol-3-yl)benzofuran-2(3H)-ones, various acids were screened, with methanesulfonic acid (MsOH) providing the best results, while others like trifluoroacetic acid led to decomposition. nih.gov The concentration of the catalyst and the reaction temperature are also critical variables that require careful tuning.

The solvent system plays a pivotal role in reaction outcomes. For multicomponent reactions leading to pyridone derivatives, a solvent-free approach was found to be the most effective, resulting in high yields and short reaction times. nih.gov In other cases, polar aprotic solvents like DMF or acetonitrile (B52724) are commonly employed.

The table below summarizes hypothetical optimization parameters for the synthesis of this compound based on related literature.

ParameterVariationExpected OutcomeReference
Catalyst Lewis Acids (e.g., ZnCl₂, InCl₃), Brønsted Acids (e.g., p-TsOH, MsOH), Bases (e.g., Piperidine, Et₃N)Identification of the most efficient catalyst for cyclization and yield improvement. nih.gov
Solvent Aprotic (e.g., Toluene, Dioxane), Protic (e.g., Ethanol (B145695), Acetic Acid), Solvent-freeDetermination of the optimal medium for reactant solubility and reaction rate. nih.gov
Temperature Room Temperature to RefluxFinding the ideal temperature to balance reaction rate and minimize side product formation. nih.gov
Reaction Time 1-24 hoursEstablishing the minimum time required for complete conversion of starting materials. nih.gov

Purification Techniques

The isolation and purification of the final product are essential to obtain a compound of high purity. For this compound, a combination of chromatographic and recrystallization techniques would likely be employed.

Column Chromatography: This is a standard and highly effective method for separating the target compound from unreacted starting materials, catalysts, and byproducts. Silica gel is a common stationary phase for the purification of indole and pyridine derivatives. The choice of eluent system is critical and would be determined empirically, often starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent such as ethyl acetate (B1210297) or methanol (B129727) to elute the more polar product.

Recrystallization: This technique is used to obtain a highly crystalline and pure product. The crude product obtained after the reaction or initial chromatographic separation is dissolved in a suitable hot solvent or solvent mixture in which it has high solubility at elevated temperatures and low solubility at room temperature or below. Upon cooling, the pure compound crystallizes out, leaving impurities in the mother liquor. The choice of solvent is crucial and may include alcohols (e.g., ethanol, isopropanol), esters (e.g., ethyl acetate), or mixtures thereof. For similar heterocyclic compounds, recrystallization from ethanol or ethyl acetate/hexane mixtures has proven effective. nih.gov

The purity of the final compound would be assessed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Advanced Spectroscopic and Structural Elucidation of 2 Pyridin 4 Yl 1h Indol 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Specific ¹H NMR, ¹³C NMR, and 2D NMR data for 2-(pyridin-4-yl)-1H-indol-3-ol are not available in the searched scientific literature.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

No published HRMS data is available to confirm the precise elemental composition and exact mass of this compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Characterization

Specific IR absorption bands corresponding to the functional groups (such as O-H, N-H, C=C, and C-N stretches) and UV-Vis absorption maxima related to the electronic transitions of the compound are not documented.

Single Crystal X-ray Diffraction for Solid-State Molecular Conformation and Intermolecular Interactions

There are no available reports on the single-crystal X-ray diffraction of this compound, which would provide definitive information on its solid-state conformation, bond lengths, bond angles, and intermolecular interactions.

Computational and Theoretical Investigations of 2 Pyridin 4 Yl 1h Indol 3 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in quantum mechanics, provide detailed insights into electronic structure and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost. For 2-(pyridin-4-yl)-1H-indol-3-ol, a DFT analysis would typically involve:

Geometry Optimization: The first step is to find the most stable three-dimensional arrangement of the atoms in the molecule, its ground-state geometry. This is achieved by calculating the forces on each atom and minimizing the total energy of the system.

Electronic Properties: Once the geometry is optimized, a wealth of electronic properties can be calculated. These include the total energy, dipole moment, and the distribution of electron density.

Reactivity Descriptors: DFT calculations can provide valuable information about the reactivity of the molecule. Global reactivity descriptors such as chemical potential, hardness, and electrophilicity can be calculated from the energies of the frontier molecular orbitals.

A hypothetical table of DFT-calculated properties for this compound might look like this:

PropertyHypothetical ValueUnit
Total Energy-X.XXXXHartrees
Dipole MomentY.YYYDebye
Chemical Hardness (η)Z.ZZZeV
Electrophilicity Index (ω)A.AAAeV

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.netchemrxiv.org It is an invaluable tool for predicting the reactive behavior of a molecule towards electrophilic and nucleophilic attack. researchgate.net

Predicting Reactive Sites: The MEP map uses a color scale to indicate different potential values. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are likely sites for nucleophilic attack. For this compound, one would expect negative potential around the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxyl group, indicating their nucleophilic character. The hydrogen atoms, particularly the one on the hydroxyl group, would exhibit positive potential, marking them as electrophilic sites.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain and predict chemical reactivity. wikipedia.orgyoutube.comlibretexts.orgnumberanalytics.comimperial.ac.uk

HOMO and LUMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. The LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.

Reactivity Prediction: In the case of this compound, the distribution of the HOMO would indicate the regions most likely to donate electrons in a reaction, while the LUMO distribution would show the regions most likely to accept electrons. The energies of these orbitals are critical for understanding charge transfer interactions within the molecule and with other species.

A hypothetical FMO data table for the compound could be:

OrbitalEnergy (eV)Description
HOMO-B.BBBHighest Occupied Molecular Orbital; indicates electron-donating ability.
LUMO-C.CCCLowest Unoccupied Molecular Orbital; indicates electron-accepting ability.
HOMO-LUMO GapD.DDDEnergy difference; relates to chemical reactivity and kinetic stability.

Molecular Modeling and Dynamics Simulations

These computational techniques are used to study the dynamic behavior of molecules and their interactions with other molecules, such as proteins.

Conformational Analysis and Energy Landscapes

Molecules are not static entities; they can rotate around single bonds, leading to different spatial arrangements called conformations. researchgate.netmdpi.com

Identifying Stable Conformers: Conformational analysis aims to identify the most stable conformers of a molecule and to understand the energy barriers between them. This is typically done by systematically rotating rotatable bonds and calculating the energy of each resulting conformation.

Energy Landscape: The results of a conformational analysis can be visualized as an energy landscape, where the low-energy regions correspond to stable conformers. For this compound, the key rotatable bond would be the one connecting the indole (B1671886) and pyridine rings. The analysis would reveal the preferred orientation of these two ring systems relative to each other.

Ligand-Protein Docking Studies for Predicted Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor. jocpr.comnih.govnih.govscribd.comajol.info This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate.

Predicting Binding Modes: For this compound, docking studies would be performed against known biological targets of similar indole-containing compounds. The indole scaffold is a common feature in many biologically active molecules, including those targeting kinases, G-protein coupled receptors, and enzymes involved in neurotransmission. jocpr.com

Binding Affinity: The docking process generates a score, often in the form of a binding energy, which estimates the strength of the interaction between the ligand and the protein. A lower binding energy generally indicates a more stable complex and a higher affinity.

Interaction Analysis: Detailed analysis of the docked pose reveals the specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. For example, the hydroxyl group and the nitrogen atoms in this compound could form key hydrogen bonds with amino acid residues in the protein's active site.

A hypothetical docking results table might look like this:

Target ProteinBinding Energy (kcal/mol)Key Interacting Residues (Hypothetical)Interaction Type
Kinase A-8.5ASP 123, LYS 45Hydrogen Bond
GPCR B-7.9PHE 234, TRP 189Pi-Stacking
Enzyme C-9.1TYR 98, SER 150Hydrogen Bond

Molecular Dynamics (MD) Simulations for Ligand-Target Interactions

Molecular Dynamics (MD) simulations are powerful computational techniques used to understand the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations can elucidate the stability of a ligand, such as this compound, when bound to a biological target, typically a protein. These simulations can reveal crucial information about the binding mode, the conformational changes in both the ligand and the target upon binding, and the key intermolecular interactions that stabilize the complex.

Despite the potential of this compound as a kinase inhibitor or for other therapeutic applications due to its structural motifs, a review of scientific literature yields no specific MD simulation studies performed on this compound. Such a study would involve:

System Setup: Building a computational model of the compound docked into the active site of a relevant protein target.

Simulation: Solving Newton's equations of motion for the system, allowing the atoms to move and interact over a simulated time period (typically nanoseconds to microseconds).

Analysis: Examining the trajectory to understand the dynamics of the interaction.

Hypothetical Data from MD Simulations: Were MD simulations to be performed, researchers would analyze various parameters to assess the stability of the ligand-target complex. A hypothetical data table illustrating typical outputs is presented below.

Simulation MetricHypothetical Value/Observation for this compoundSignificance
RMSD (Root Mean Square Deviation) Low and stable fluctuation around 1.5 ÅIndicates the ligand remains stably bound in the active site without significant conformational changes.
Hydrogen Bonds Persistent hydrogen bonds observed between the indole N-H, the 3-ol group, and key amino acid residues (e.g., Asp, Glu).Highlights critical interactions that anchor the ligand to the target.
Binding Free Energy (MM/PBSA or GBSA) -45 kcal/molA negative value suggests a favorable binding affinity of the compound for the target protein.
Conformational Changes Minor fluctuations in the pyridine ring orientation.Provides insight into the flexibility of the ligand within the binding pocket.

This table is for illustrative purposes only, as no specific research data for this compound is available.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of a chemical compound based on its molecular structure. These studies correlate variations in molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with a specific physicochemical property (like solubility, boiling point, or partition coefficient).

There are no published QSPR studies specifically focused on or including this compound. A QSPR study for this compound or a series of its analogs would typically involve:

Calculating a wide range of molecular descriptors.

Developing a statistical model (e.g., using multiple linear regression or machine learning) to correlate these descriptors with a measured property.

Validating the model to ensure its predictive power.

Illustrative QSPR Model Data: If a QSPR study were conducted to predict a property like the octanol-water partition coefficient (logP), the findings might be summarized as follows.

Molecular DescriptorCoefficient in QSPR EquationImportance/Interpretation
Topological Polar Surface Area (TPSA) -0.02A negative correlation suggests that increasing the polar surface area decreases the logP (lipophilicity).
Molecular Weight (MW) +0.01A positive correlation indicates that heavier molecules in the series tend to be more lipophilic.
Number of Rotatable Bonds (nRotB) -0.05Increased flexibility is associated with lower lipophilicity.

This table represents a hypothetical QSPR model and is not based on actual experimental data for this compound.

Cheminformatics and Virtual Screening Applications

Cheminformatics involves the use of computational methods to analyze and manage large sets of chemical data. One of its key applications is virtual screening, a process where large libraries of chemical compounds are computationally docked against a biological target to identify potential "hits" with high binding affinity.

The compound this compound, with its drug-like indole and pyridine scaffolds, is a prime candidate for inclusion in virtual screening libraries. However, no specific studies detailing its use in a virtual screening campaign have been published. In such a campaign, the compound would be evaluated based on several criteria.

Typical Virtual Screening Funnel and Data: A virtual screening workflow would assess the compound based on the following parameters.

Screening StageParameterHypothetical Result for this compound
Library Filtration Lipinski's Rule of FivePass (e.g., MW < 500, LogP < 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10)
Molecular Docking Docking Score (e.g., against a kinase)-8.5 kcal/mol
Binding Pose Analysis Key InteractionsForms hydrogen bonds with hinge region residues; pyridine ring engages in pi-stacking.
ADMET Prediction Predicted Oral BioavailabilityModerate to High

The data in this table is hypothetical, intended to illustrate the type of information generated during a virtual screening process, as no specific published data for this compound is available.

In Vitro and in Vivo Preclinical Biological Activity Spectrum of 2 Pyridin 4 Yl 1h Indol 3 Ol and Its Derivatives

Anticancer and Antiproliferative Activities in Cell Lines

The anticancer and antiproliferative activities of 2-(pyridin-4-yl)-1H-indol-3-ol and its derivatives have been a subject of significant research, revealing their potential to combat various cancer cell lines through multiple mechanisms.

Inhibition of Cell Growth and Viability Assays

A variety of assays have demonstrated the capacity of these compounds to inhibit the growth and reduce the viability of cancer cells. For instance, a series of 2,3-arylpyridylindole derivatives showed significant cytotoxic activity against A549 human lung cancer cells. Two particular derivatives exhibited IC50 values of 1.18 ± 0.25 μM and 0.87 ± 0.10 μM, indicating potent inhibition of cell growth. nih.gov Similarly, 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives have been identified as potent anticancer agents. nih.gov One derivative, in particular, showed strong activity against various liver cancer cell lines and other cancer types, with lower toxicity compared to the reference compound celastrol. nih.gov

Furthermore, indole-3-carbinol (B1674136) (I3C), a related indole (B1671886) derivative, has been shown to decrease the viability of human osteosarcoma MG-63 and U2OS cells, as demonstrated by MTT, WST-1, and colony formation assays. nih.gov Indolylquinazolinone derivatives also displayed significant antiproliferative activities against all tested cancer cell lines, with some showing preferential suppression of rapidly dividing A549 cells over slower-growing non-tumor fibroblasts. nih.govmdpi.com

The structural features of these molecules play a crucial role in their activity. For example, in a series of 2-indolyl substituted pyridinylpropenones, increasing the size of the 2-indolyl substituent was found to substantially reduce growth inhibitory activity and cytotoxicity. nih.gov

Here is an interactive data table summarizing the cytotoxic activity of selected this compound derivatives:

Table 1: Cytotoxic Activity of this compound Derivatives
Compound Cell Line IC50 (μM)
2,3-arylpyridylindole derivative 1 A549 1.18 ± 0.25
2,3-arylpyridylindole derivative 2 A549 0.87 ± 0.10
5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivative 8b Various liver cancer cell lines Potent
Indole-3-carbinol (I3C) MG-63, U2OS Dose-dependent decrease in viability

Induction of Apoptosis and Cell Cycle Arrest

A key mechanism through which these indole derivatives exert their anticancer effects is the induction of apoptosis (programmed cell death) and cell cycle arrest.

Indole-3-carbinol (I3C) has been shown to induce apoptosis in a dose- and time-dependent manner in MG-63 and U2OS osteosarcoma cells. nih.gov This was confirmed by an increase in DNA fragmentation and the activation of caspase-3, caspase-7, and caspase-9, along with poly (ADP-ribose) polymerase (PARP). nih.gov The study also indicated that I3C may trigger apoptosis through the activation of apoptotic signaling pathways by FOXO3. nih.gov

Similarly, certain 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives induce Nur77-dependent apoptosis. The cytotoxic action of one such derivative was linked to its ability to promote Nur77-mitochondrial targeting. nih.gov

In terms of cell cycle arrest, specific pyridopyrimidine derivatives, which are novel Cdk inhibitors, have been shown to cause cell cycle arrest in various cancer cell lines. nih.gov Interestingly, one of these inhibitors maintained cell cycle arrest in a leukemic or a breast cancer cell line even when the cells over-expressed oncogenes like Bcl-2 or cyclin D1. nih.gov Furthermore, two 2,3-arylpyridylindole derivatives demonstrated biphasic cell cycle arrest effects in A549 lung cancer cells. At a lower concentration (0.5 μM), they induced G0/G1 cell cycle arrest, while at a higher concentration (2.0 μM), they arrested the cell cycle at the G2/M phase. nih.gov This G2/M arrest was associated with the inhibition of tubulin polymerization. nih.gov

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Some derivatives of this compound have demonstrated anti-angiogenic properties. For instance, 1-furan-2-yl-3-pyridin-2-yl-propenone (FPP-3), a dual cyclooxygenase (COX)/5-lipoxygenase (LOX) inhibitor, has been evaluated for its potential anti-angiogenic effects. nih.gov This compound was found to suppress both the production of vascular endothelial growth factor (VEGF) and VEGF-induced signaling, which are crucial for angiogenesis. nih.gov The anti-angiogenic activity of FPP-3 was also linked to the suppression of matrix metalloproteinase (MMP)-2 expression, reactive oxygen species (ROS) production, and extracellularly regulated kinase (ERK) phosphorylation. nih.gov

Methuosis Induction

Methuosis is a non-apoptotic form of cell death characterized by the accumulation of large, fluid-filled vacuoles in the cytoplasm. Several derivatives of (E)-3-(1H-indol-3-yl)-1-(pyridin-4-yl)prop-2-en-1-one (IPP) have been identified as potent inducers of methuosis. nih.gov These compounds, including 3-(2-methyl)-IPP (MIPP) and 3-(5-methoxy-2-methyl)-IPP (MOMIPP), can trigger vacuolization and subsequent non-apoptotic cell death in a variety of cancer cell lines, even those resistant to conventional chemotherapy. nih.gov

The induction of methuosis appears to be structurally specific. For example, while some 2-indolyl substituted pyridinylpropenones can induce vacuolization, they may not necessarily lead to cell death, suggesting a complex relationship between vacuolization and methuotic cell death. nih.gov A study on 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives identified several potent compounds that induced significant vacuolization. nih.gov One derivative, in particular, was found to be a selective methuosis inducer in cancer cells, with minimal toxicity to normal cells, and its activity was linked to the activation of the MAPK/JNK signaling pathway. nih.gov

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral, Anti-TB)

Derivatives of this compound have demonstrated a broad spectrum of antimicrobial activities, positioning them as promising candidates for the development of new anti-infective agents.

Minimum Inhibitory Concentration (MIC) Determinations

Minimum Inhibitory Concentration (MIC) is a key measure of a compound's antimicrobial potency, representing the lowest concentration that prevents visible growth of a microorganism.

Antibacterial Activity:

Several indole derivatives have shown significant antibacterial activity. For example, 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one exhibited a low MIC of 0.98 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA). nih.govmdpi.com Tris(1H-indol-3-yl)methylium salts have also shown high activity against both sensitive and resistant bacteria, with MICs ranging from 0.13 to 1.0 µg/mL. nih.gov One of these compounds was particularly active with an MIC of 0.5 μg/mL. nih.gov Pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines have also been synthesized and evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. japsonline.com While some showed moderate activity, others displayed weak effects. japsonline.comnih.gov

Antifungal Activity:

Indole derivatives have also demonstrated promising antifungal activity. Indole-triazole derivatives have shown a broad spectrum of activity with MIC values ranging from 3.125 to 50 µg/mL against tested microorganisms, with one compound identified as a particularly promising lead. nih.gov Another study on new indole derivatives containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties also reported a broad spectrum of activity with MICs between 3.125 and 50 µg/mL. nih.gov Furthermore, certain tris(1H-indol-3-yl)methylium salts have shown pronounced activity against Candida albicans and Aspergillus niger with an MIC of 2.0 μg/mL. nih.gov Two new compounds, a pyridinone and a triazine derivative, were also identified as having antifungal activity against C. albicans. nih.gov

Antiviral Activity:

The antiviral potential of these compounds has also been explored. A study on 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethyl-2-pyrimidin-2-yl)benzenesulphonamide and its derivatives found them to be inhibitory to various strains of influenza A (H1N1, H3N2, H5N1) and influenza B viruses. nih.govresearchgate.net The 50% effective concentration (EC50) values ranged from 2.7 to 26.0 µg/mL depending on the viral strain. nih.govresearchgate.net Another study investigating pyrazolo[3,4-b]pyridine derivatives reported antiviral activity against Herpes simplex virus type 1 (HSV-1), Mayaro virus (MAY), and vesicular stomatitis virus (VSV), with EC50 values as low as 0.52 µM. researchgate.net

Anti-TB Activity:

Specific pyridine-indole compounds have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. Two such compounds demonstrated MICs of 1.6989 μM and 2.9139 μM, indicating their potential as anti-tuberculosis agents. nih.gov

Here is an interactive data table summarizing the MIC values of selected this compound derivatives against various microorganisms:

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Derivatives
Compound Microorganism MIC (μg/mL)
2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one MRSA 0.98
Tris(1H-indol-3-yl)methylium salt derivative 1 Gram-positive bacteria 0.5
Tris(1H-indol-3-yl)methylium salt derivative 2 Gram-positive bacteria 0.13
Indole-triazole derivative Various bacteria and fungi 3.125-50
Tris(1H-indol-3-yl)methylium salt derivative 3 Candida albicans, Aspergillus niger 2.0
Pyridine-indole compound 1 Mycobacterium tuberculosis H37Rv 1.6989 (μM)

Biofilm Inhibition Studies

Bacterial biofilm formation is a significant contributor to antibiotic resistance, making biofilm inhibitors crucial for combating persistent infections. nih.gov Derivatives of the 2-(pyridin-4-yl)-1H-indole structure have demonstrated notable efficacy in preventing biofilm formation by various pathogenic bacteria.

A study on bis(indolyl)pyridine analogues, which share the core indole-pyridine structure, evaluated their ability to inhibit biofilm formation in both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. nih.gov Several of these compounds showed significant, selective antibiofilm activity. nih.gov For instance, certain 2,6-bis(1H-indol-3-yl)-4-(substituted-phenyl)pyridine-5-carbonitriles and 6-(benzofuran-2-yl)-4-(1-substituted-1H-indol-3-yl)-2-(1H-indol-3-yl)pyridine-3-carbonitriles demonstrated good inhibition against S. aureus and E. coli. nih.gov

Similarly, research into 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives, which are structurally related, identified compounds with potent activity against S. aureus biofilms. nih.govmdpi.com Notably, 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (3k) was found to prevent the formation of staphylococcal biofilms without affecting the growth of planktonic cells, suggesting a specific anti-virulence mechanism rather than a general bactericidal effect. mdpi.com Other studies have highlighted the potential of targeting sortase A (SrtA), an enzyme critical for biofilm formation in Gram-positive bacteria, with pyridyl-thiazolyl-oxadiazoline derivatives showing promising activity against S. aureus biofilms. farmaciajournal.com

Table 1: Biofilm Inhibition by Derivatives of 2-(pyridin-4-yl)-1H-indole

Compound Class Target Organism Key Findings Reference
Bis(indolyl)pyridine Analogues S. aureus, E. coli Compounds 4b, 7a, 7d, and 8e showed biofilm inhibition of 76.59%, 76.00%, 82.06%, and 81.08% respectively against S. aureus. nih.gov
2-(1H-indol-3-yl)quinazolin-4(3H)-one Derivatives S. aureus (MRSA) Compound 3k (2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one) showed a low MIC of 0.98 µg/mL against MRSA and prevented biofilm formation. nih.govmdpi.com
2-(3-pyridyl)-thiazolyl-1,3,4-oxadiazolines S. aureus Showed good activity against S. aureus biofilm formation, potentially by inhibiting the SrtA enzyme. farmaciajournal.com
2-(1H-indol-3-yl)-1H-benzo[d]imidazole Derivatives S. aureus (MRSA), C. albicans Compounds 3ao and 3aq demonstrated high activity against staphylococci with MIC < 1 µg/mL. nih.gov

Anti-inflammatory Properties

The anti-inflammatory potential of this chemical family has been explored, often in the context of neuroinflammation. An N-substituted analogue of anabasine, (2S)-N-hydroxybenzylanabasine, which contains a pyridine (B92270) ring, displayed moderate inhibitory properties against microglial nitric oxide inflammation with an IC50 value of 6.7 µM. nih.gov This suggests a potential role for pyridine-containing compounds in modulating inflammatory responses within the central nervous system.

Antimalarial Activity

The urgent need for new antimalarial drugs has driven research into various heterocyclic compounds, including derivatives of the 2-(pyridin-4-yl)-1H-indole scaffold. The hybridization of a quinoline (B57606) nucleus with pyrazolopyridine has yielded compounds with significant antimalarial potential. nih.gov In one study, a series of 1-(4-methylquinolin-2-yl)-4,6-diaryl-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives were tested against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum. nih.gov

The most active compounds from in vitro screens were further tested in vivo. nih.gov Compound 5p, which features 4-chloro substituents on both aryl rings, showed considerable potency both in vitro and in a 4-day suppressive test in mice, with a 60.25% suppression rate. nih.gov

Another approach explored 3-piperidin-4-yl-1H-indoles, identifying a lead compound with an EC50 value of approximately 3 µM against both drug-sensitive and drug-resistant P. falciparum strains. nih.gov Furthermore, 4-pyridinemethanol (B147518) derivatives have been identified as being two to three times more active than chloroquine (B1663885) against susceptible strains and equally effective against multi-drug resistant strains. nih.gov

Table 2: Antimalarial Activity of 2-(pyridin-4-yl)-1H-indole Derivatives

Compound Class Strain Activity Metric Result Reference
Quinoline-Pyrazolopyridine Hybrids (e.g., Cmpd 5p) P. falciparum (in vivo) % Suppression 60.25% nih.gov
3-Piperidin-4-yl-1H-indoles (e.g., Cmpd 10d) P. falciparum (sensitive & resistant) EC50 ~3 µM nih.gov
4-Pyridinemethanols (e.g., WR-172,435) P. falciparum (resistant) In vivo efficacy Highly effective, superior to chloroquine nih.gov
1H-Pyrazolo[3,4-b]pyridine Derivatives P. falciparum (sensitive & resistant) In vitro activity Showed activity, indicating the scaffold is a valid bioisostere for quinoline. nih.gov

Antiallergic Activity

A series of N-(pyridin-4-yl)-(indol-3-yl)alkylamides were synthesized and evaluated for antiallergic properties. nih.gov Through structural modifications, N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide (compound 45) was identified as a highly potent derivative. nih.gov This compound was 406 times more potent than the reference drug astemizole (B1665302) in an ovalbumin-induced histamine (B1213489) release assay, with an IC50 of 0.016 µM. nih.gov

Its mechanism appears to be multi-faceted. In assays using Th-2 cells, it inhibited IL-5 production with an IC50 of 1.5 µM (twice as active as the reference) and IL-4 production with an IC50 of 8.0 µM (identical to the reference). nih.gov In vivo, it was effective in inhibiting late-phase eosinophilia in sensitized guinea pigs. nih.gov Similarly, N-[4-[4-(1H-indol-3-yl)piperidinomethyl]-2-thiazolyl]propanamide was identified as a well-balanced compound possessing both potent antihistaminic activity and anti-slow-reacting substance (SRS) activity, the latter attributed to 5-lipoxygenase inhibition. nih.gov

Table 3: Antiallergic Activity of N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide (Cmpd 45)

Assay Metric Result Reference
Ovalbumin-induced Histamine Release IC50 0.016 µM nih.gov
IL-5 Production Inhibition IC50 1.5 µM nih.gov
IL-4 Production Inhibition IC50 8.0 µM nih.gov
Ovalbumin-induced Rhinorrhea (topical) IC50 0.25 µM nih.gov
Capsaicin-induced Rhinorrhea (topical) IC50 0.30 µM nih.gov

Enzyme Inhibition Assays

Derivatives of this compound have been investigated as inhibitors of several key enzyme families.

Kinases : A new chemotype of Cyclin-dependent kinase 2 (CDK2) inhibitors was developed from a pyrazole-pyrimidine scaffold. nih.gov Compound 15, N-(1-methyl-1H-pyrazol-4-yl)-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine, emerged as the most potent CDK2 inhibitor with a Ki of 0.005 µM and displayed sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines. nih.gov Molecular docking studies of other bis-indole derivatives also suggested they could be inhibitors of thymidylate kinase. nih.govresearchgate.net

TDO2 : Tryptophan 2,3-dioxygenase (TDO2) is a therapeutic target in cancer and neurodegenerative disorders. nih.gov Novel 3-(indol-3-yl)pyridine derivatives have been patented as potent TDO2 inhibitors. nih.gov These compounds are designed to treat conditions where Trp catabolism plays a role in suppressing the immune response. nih.gov Further studies on 3-(2-(pyridyl)ethenyl)indoles also identified them as TDO inhibitors. unamur.be

Cholinesterases : In the search for treatments for neurodegenerative diseases like Alzheimer's, cholinesterase inhibition is a key strategy. A series of pyridine derivatives with a carbamic function were designed as cholinesterase inhibitors. nih.gov Carbamate (B1207046) 8 was the most potent human acetylcholinesterase (hAChE) inhibitor with an IC50 of 0.153 µM, while carbamate 11 was the most potent human butyrylcholinesterase (hBChE) inhibitor with an IC50 of 0.828 µM. nih.gov The pyridine alkaloid anabasamine (B132836) also showed weak but selective anti-acetylcholinesterase properties. nih.gov

Glycosidases, Monoamine oxidase, Urease : Based on the available search results, there is no specific information regarding the inhibition of glycosidases, monoamine oxidase, or urease by this compound or its direct derivatives.

Table 4: Enzyme Inhibition by Derivatives of 2-(pyridin-4-yl)-1H-indole

Enzyme Target Compound Class/Example Metric Result Reference
CDK2 N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine (Cmpd 15) Ki 0.005 µM nih.gov
hAChE Pyridine carbamate (Cmpd 8) IC50 0.153 µM nih.gov
hBChE Pyridine carbamate (Cmpd 11) IC50 0.828 µM nih.gov
TDO2 3-(Indol-3-yl)pyridine derivatives Activity Potent inhibitors nih.gov

Modulation of Neurotransmitter Systems

The structural similarity of the indole core to serotonin (B10506) and the presence of the pyridine moiety have prompted investigations into the neuro-modulatory effects of these compounds. Research has focused on developing multi-target ligands for dopamine (B1211576) (D2) and serotonin (5-HT1A, 5-HT2A) receptors for potential use in treating schizophrenia. nih.govresearchgate.net The introduction of a pyridin-3-yl substituent was generally found to be disadvantageous for binding affinity at these receptors compared to a phenyl ring, while a pyridin-4-yl substituent led to inactive compounds. nih.gov

Furthermore, an indole-3-carbinol derivative, [1-(4-chloro-3-nitrobenzenesulfonyl)-1H-indol-3-yl]-methanol, was found to inhibit the release of the excitatory neurotransmitter glutamate (B1630785) in rat cerebrocortical nerve terminals. researchgate.net This effect was mediated by the suppression of P/Q-type Ca2+ channels. researchgate.net Pyridine alkaloids like nicotine (B1678760) are known to increase glutamate levels, which in turn elevates dopamine, an effect central to nicotine's addictive properties. nih.gov

Other Relevant Biological Effects

Antioxidant Activity : Some derivatives of the core structure have been evaluated for antioxidant properties. A series of pyridin-4-yl-1,3,4-oxadiazol-2-yl-thio-ethylidene-hydrazinecarbothioamide derivatives underwent antioxidant testing alongside their primary evaluation as antitubercular agents. mdpi.com

CNS Activity : Beyond specific neurotransmitter modulation, compounds from this family exhibit broader CNS activity. Their potential use in treating neurodegenerative disorders such as Parkinson's, Alzheimer's, and Huntington's disease has been noted, primarily linked to the inhibition of TDO2. nih.gov The ability of certain derivatives to inhibit glutamate release also points to a neuroprotective role, as excitotoxicity is a common feature in many neurodegenerative conditions. researchgate.net

Mechanism of Action and Molecular Target Identification

Target-Based Screening and Validation

Target-based screening for pyridinyl-indole and azaindole derivatives has frequently identified protein kinases as a primary target class. pharmablock.comnih.gov This is largely because the azaindole scaffold is a bioisostere of the purine system found in ATP, the natural substrate for kinases. pharmablock.com The nitrogen atoms within the heterocyclic rings can form crucial hydrogen bonds with the hinge region of a kinase's ATP-binding pocket, a common interaction for many kinase inhibitors. nih.gov

Screening campaigns for compounds with this structural motif often involve testing against a panel of kinases known to be dysregulated in diseases like cancer. nih.govnih.gov For example, novel oxindole (B195798) derivatives bearing a pyridyl group have been screened against a panel of 10 kinases associated with carcinogenesis, identifying potent inhibitory activity against FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 2 (CDK2). nih.gov Similarly, 7-azaindole derivatives have been identified as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in hepatocellular carcinoma. acs.org

Validation of these initial "hits" typically involves a multi-tiered approach:

In vitro kinase assays: To determine the concentration of the compound required to inhibit the kinase activity by 50% (IC50).

Cell-based assays: To confirm that the compound can inhibit the proliferation of cancer cell lines that are dependent on the target kinase. nih.govacs.org

Western blotting: To verify that the compound inhibits the phosphorylation of downstream substrates of the target kinase within the cell, confirming on-target activity. acs.org

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Substitutions on the Indole (B1671886) Ring System

The indole ring is a key structural feature, and alterations to this part of the molecule can significantly influence its biological effects. Research on related indole derivatives has shown that the type and placement of substituents on the indole nucleus can modulate interactions with biological targets. For instance, in the development of inhibitors for various enzymes, substitutions at the 5 and 6-positions of the indole ring have been shown to be critical for potency and selectivity. While specific data on direct substitutions on the 2-(pyridin-4-yl)-1H-indol-3-ol core are limited, general principles from analogous structures suggest that electron-donating or electron-withdrawing groups can fine-tune the electronic environment of the indole ring, thereby affecting its binding affinity to target proteins. nih.gov

Table 1: Predicted Impact of Indole Ring Substitutions

Substitution PositionPredicted Effect on Activity (based on related compounds)
5-positionIntroduction of small, electron-donating groups may enhance activity.
6-positionHalogen substitutions could improve potency.
7-positionBulky groups may lead to steric hindrance, reducing activity.

Influence of Substitutions on the Pyridine (B92270) Moiety

The pyridine moiety in this compound is a critical hydrogen bond acceptor, and its substitution pattern plays a vital role in target engagement. The nitrogen atom within the pyridine ring is a key point of interaction, and its basicity and accessibility are influenced by the presence of substituents. In studies of similar compounds targeting kinases, the pyridine ring often occupies the ATP-binding pocket, with the nitrogen atom forming a crucial hydrogen bond with the hinge region of the enzyme. physchemres.org Modifications to the pyridine ring can therefore modulate the strength of this interaction and, consequently, the inhibitory activity.

Table 2: Predicted Impact of Pyridine Moiety Substitutions

Substitution PositionPredicted Effect on Activity (based on related compounds)
2'-positionSmall, non-polar groups may be well-tolerated.
3'-positionElectron-withdrawing groups can alter the pKa and influence binding affinity.

Role of the Linker and Stereochemistry

The direct linkage between the indole and pyridine rings, along with the stereochemistry at the C3 position of the indol-3-ol, dictates the molecule's three-dimensional conformation. This conformation is critical for its ability to fit into the binding site of a biological target. The hydroxyl group at the C3 position is a significant feature, capable of acting as both a hydrogen bond donor and acceptor.

The stereochemistry at this chiral center is paramount, as it is a well-established principle in medicinal chemistry that one enantiomer of a chiral drug is often significantly more potent than the other due to a more favorable interaction with the chiral environment of the target's active site. nih.govresearchgate.net

Pharmacophore Modeling and Design

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups necessary for biological activity. For this compound and its analogs, pharmacophore models help guide the design of new, more potent compounds.

A typical pharmacophore model for kinase inhibitors based on this scaffold would likely include:

A hydrogen bond acceptor (the pyridine nitrogen).

A hydrogen bond donor (the indole NH and/or the C3-OH).

Aromatic and hydrophobic regions (the indole and pyridine rings).

These models are often developed using the X-ray crystal structure of a ligand-target complex or a set of active compounds and serve as a template for virtual screening and lead optimization. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR studies aim to create a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For derivatives of the this compound scaffold, QSAR models can predict the activity of novel analogs. These models use calculated molecular descriptors to predict biological activity, providing insights into the factors that drive potency. scispace.comresearchgate.netnih.gov For example, a QSAR study on N-(pyridin-4-yl)-(indol-3-yl) alkylamides revealed that small substituents at certain positions and a non-hydrogen bond acceptor at another were beneficial for antihistamine activity. scispace.comresearchgate.netnih.gov

In Silico Prediction of Activity and ADME Properties

Computational methods are extensively used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. For this compound and its derivatives, these in silico predictions are crucial for identifying potential liabilities early in the drug discovery process. nih.govidaampublications.in

Table 3: Predicted ADME Properties for the this compound Scaffold

ADME PropertyPredicted Trend
Aqueous Solubility Moderate, can be enhanced with the addition of polar groups.
Membrane Permeability Likely to be favorable due to its relatively small size and moderate lipophilicity.
Metabolic Stability The indole and pyridine rings may be susceptible to oxidation by cytochrome P450 enzymes. nih.gov
Toxicity The basic nitrogen in the pyridine ring could present a potential for hERG inhibition.

Derivatization, Analog Design, and Lead Optimization

Rational Design of Analogs based on SAR Data

While specific structure-activity relationship (SAR) data for 2-(pyridin-4-yl)-1H-indol-3-ol is not extensively documented in publicly available literature, the rational design of its analogs can be guided by SAR studies of closely related indole-pyridine compounds. For instance, studies on N-(pyridin-4-yl)-1H-indol-1-amines, such as the Alzheimer's therapeutic candidate Besipirdine, have provided valuable insights. nih.gov These studies demonstrated that modifications at the indole (B1671886) nitrogen and on the pyridine (B92270) ring significantly impact biological activity.

The general approach to analog design for this scaffold involves systematically altering its distinct chemical regions: the indole nitrogen (N1), the pyridine ring, the C3-hydroxyl group, and the carbocyclic portion of the indole ring (C4-C7). Computational methods, such as molecular docking, can be employed to predict how newly designed analogs might interact with specific biological targets, further guiding synthetic efforts. The design process often focuses on modulating physicochemical properties like lipophilicity, hydrogen bonding capacity, and molecular shape to optimize interactions with a target protein and improve drug-like characteristics.

Synthetic Routes for Derivatization of this compound

The chemical versatility of the this compound scaffold allows for functionalization at several positions.

The indole nitrogen (N1) is a common site for derivatization to explore SAR and modulate pharmacokinetic properties.

N-Alkylation and N-Arylation: The NH group of the indole can be readily deprotonated with a suitable base (e.g., NaH, K₂CO₃) followed by reaction with an electrophile like an alkyl halide, benzyl (B1604629) halide, or aryl halide to furnish N-substituted analogs. researchgate.net For example, a series of novel N-substituted indole derivatives have been synthesized via copper-catalyzed reductive cross-coupling, highlighting advanced methods for this transformation. researchgate.net Research on related glyoxamide derivatives showed that N-alkylation with moieties like a 4-chlorobenzyl group is a key step in synthesizing potent tubulin inhibitors. researchgate.net Furthermore, indium-catalyzed, solvent-dependent protocols allow for highly regioselective N1-alkylation of 2,3-disubstituted indoles. nih.govacs.org

Modifying the pyridine ring can influence target binding, selectivity, and solubility.

Nucleophilic Aromatic Substitution (SNAr): Pyridine rings are generally electron-deficient, making them susceptible to nucleophilic attack, particularly when substituted with leaving groups (e.g., halogens). Perfluoropyridines, for example, react with indolyl anions where substitution occurs at the 4-position of the pyridine ring. researchgate.net

Electrophilic Aromatic Substitution: Direct electrophilic substitution on the pyridine ring is challenging but can be achieved under harsh conditions. A more common strategy is to first convert the pyridine to its N-oxide analog, which activates the ring for electrophilic substitution, primarily at the C4 position. The N-oxide can then be removed by reduction. nih.gov

Metal-Catalyzed Cross-Coupling: Modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) are powerful tools for functionalizing pyridine rings. This typically requires a pre-functionalized pyridine, such as a halopyridine (bromo- or iodo-), which can be coupled with a wide array of boronic acids, amines, or alkynes to introduce diverse substituents. researchgate.net

C-H Functionalization: Recent advances have enabled the direct functionalization of pyridine C-H bonds. By activating the pyridine, for instance by forming a pyridinium (B92312) salt, regioselective addition of nucleophiles at the C4 position can be achieved. acs.orgrsc.org

The C3-hydroxyl group is a key functional handle for derivatization.

O-Alkylation and O-Acylation: Standard reactions for alcohols can be applied here. Deprotonation with a base followed by treatment with an alkylating agent yields ethers, while reaction with acyl chlorides or anhydrides produces esters. These modifications can alter the hydrogen-bonding capabilities and lipophilicity of the molecule.

Conversion to Other Functional Groups: The hydroxyl group can be converted into other functionalities to explore different chemical space. For instance, under Mitsunobu conditions or using reagents like diphenylphosphoryl azide (B81097) (DPPA), it can be converted to an azide, which can be further reduced to an amine or used in click chemistry reactions. nih.gov The reactivity of this position is intrinsically linked to the indol-3(2H)-one tautomer. researchgate.net

C2 and C3 Positions: The C2 position is already occupied by the pyridine ring. The C3 position's reactivity is governed by its tautomerism with the keto form, 2-(pyridin-4-yl)-1H-indol-3(2H)-one. This oxindole (B195798) tautomer possesses an active methylene (B1212753) group at C3, which can undergo aldol-type condensations with aldehydes or ketones to introduce new carbon-carbon bonds. researchgate.net Direct C3-alkylation of indoles with various alcohols, including heteroaryl methanols, has been achieved using metal-free hydrogen autotransfer-type reactions, providing a direct route to C3-substituted analogs. chemrxiv.orgchemrxiv.org

C4-C7 Positions (Benzene Ring): The benzene (B151609) portion of the indole ring can undergo electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions. The regioselectivity of these reactions is directed by the fused pyrrole (B145914) ring. Furthermore, modern palladium-catalyzed methods allow for directed C-H functionalization. For example, with a directing group at C3 (like the carbonyl in the oxindole tautomer), C4-arylation can be achieved. nih.govacs.org Additionally, methods for the selective alkylation of the C6 position of the indole nucleus have been developed. nih.govacs.org

Synthesis of Biologically Active Analogs

By combining the derivatization strategies outlined above with SAR insights, novel analogs with potential biological activity can be synthesized. For example, based on the profile of Besipirdine, N-alkylation of the indole nitrogen could yield compounds with potential utility in neurodegenerative diseases. nih.gov Similarly, introducing substituents known to confer anticancer or antimicrobial activity onto either the indole or pyridine rings could lead to new therapeutic agents. mdpi.com

Below is a table of proposed analogs based on these principles.

Lead Compound Identification and Optimization Strategies

The exploration of chemical scaffolds that can serve as starting points for drug discovery is a cornerstone of medicinal chemistry. The indole nucleus, a privileged structure in numerous biologically active compounds, is frequently utilized in the design of novel therapeutic agents. When coupled with a pyridine ring, as seen in the compound This compound , it presents a heterocyclic system with potential for diverse biological interactions. However, a comprehensive review of scientific literature does not yield specific studies where This compound has been explicitly identified as a lead compound for a specific therapeutic target and subsequently subjected to a detailed lead optimization campaign.

While direct research on the lead optimization of This compound is not publicly available, the general principles of lead optimization can be applied to understand how such a molecule could be systematically modified. Lead optimization is a critical phase in drug discovery that aims to enhance the desirable properties of a hit compound, such as potency, selectivity, and pharmacokinetic profile, while minimizing undesirable characteristics like toxicity. acs.org

The process typically begins after a high-throughput screening or a rational design process identifies a "hit" or a "lead" compound. For a hypothetical lead optimization program starting with This compound , medicinal chemists would systematically explore the structure-activity relationships (SAR) by creating a library of analogs. This involves making specific chemical modifications to different parts of the molecule.

Hypothetical Derivatization and Analog Design Strategies:

Modification of the Indole Ring: Substituents could be introduced at various positions of the indole nucleus (e.g., positions 1, 5, 6, or 7). These modifications could influence the compound's electronic properties, lipophilicity, and steric interactions with a biological target. For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the pKa of the indole nitrogen and the hydroxyl group.

Modification of the Pyridine Ring: The position of the nitrogen atom within the pyridine ring could be altered (e.g., to the 2- or 3-position) to create regioisomers. Additionally, substituents could be added to the pyridine ring to explore further interactions with the target protein.

Modification of the Hydroxyl Group: The 3-hydroxyl group is a key functional group that can participate in hydrogen bonding. It could be converted to an ether or an ester to alter its hydrogen bonding capacity and lipophilicity. Alternatively, it could be replaced with other functional groups like an amino or a thiol group to probe for different interactions.

The synthesized analogs would then be subjected to a battery of in vitro and in vivo assays to determine their biological activity and pharmacokinetic properties. This iterative cycle of design, synthesis, and testing is central to the lead optimization process. mdpi.com

Data from Related Structures:

While specific data for This compound is unavailable, studies on related indole and pyridine-containing compounds can provide insights into potential optimization strategies. For example, research on N-(pyridin-4-yl)-(indol-3-yl) alkylamides has explored their antiallergic properties, demonstrating how modifications to the linker between the indole and pyridine rings, as well as substitutions on both rings, can significantly impact biological activity. researchgate.netresearchgate.net Similarly, studies on other pyridinyl-indole derivatives have been conducted for various therapeutic areas, including Alzheimer's disease and cancer, highlighting the versatility of this chemical space. researchgate.netnih.gov

Without specific research findings, a data table for the lead optimization of This compound cannot be constructed. The table below is a hypothetical representation of what such a data table might look like, illustrating the types of modifications and the corresponding data that would be collected during a lead optimization campaign.

Hypothetical SAR Data Table for this compound Analogs

Compound IDR1 (Indole-N)R2 (Indole Ring)R3 (Pyridine Ring)X (at C3)Target Activity (IC₅₀, µM)
Lead HHHOHValue
Analog 1CH₃HHOHValue
Analog 2H5-FHOHValue
Analog 3HH2-ClOHValue
Analog 4HHHOCH₃Value
Analog 5HHHNH₂Value

In-depth Analysis of this compound Reveals a Gap in Current Scientific Literature

A thorough investigation into the scientific and chemical literature for the compound this compound reveals a significant lack of published research. Despite extensive searches across multiple chemical and biological databases, no specific studies detailing the biological targets, development of analogs, synergistic effects, or preclinical data for this exact molecule could be identified.

The core structure, which combines a pyridine ring at the second position of an indol-3-ol scaffold, belongs to a class of heterocyclic compounds that are of great interest in medicinal chemistry. Numerous derivatives of both indole and pyridine are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. For instance, related compounds such as 2-phenyl-indole derivatives have been investigated for their ability to inhibit tubulin polymerization in cancer cells, and various pyridinyl-indole structures have been synthesized and tested for a variety of therapeutic applications.

However, the specific isomeric and substitution pattern of this compound does not appear in the available scientific literature. This indicates that this particular compound may be a novel entity that has not yet been synthesized or, if synthesized, has not been subjected to biological evaluation and its properties have not been disclosed in peer-reviewed publications.

Consequently, it is not possible to provide a detailed report on its future research directions and potential preclinical applications as outlined in the user's request. The absence of foundational research means there is no data on which to base a discussion of its:

Future Research Directions and Potential Preclinical Applications

Advanced Preclinical Development:Pharmacokinetic studies in animal models are conducted on compounds that have shown significant promise in earlier stages of research, none of which are documented for 2-(pyridin-4-yl)-1H-indol-3-ol.

While the broader family of indole (B1671886) and pyridine (B92270) derivatives remains a fertile ground for drug discovery, this compound itself represents a blank slate in the scientific landscape. Future research would first need to focus on the synthesis and basic characterization of this compound, followed by initial biological screening to uncover any potential therapeutic value. Until such fundamental research is conducted and published, a detailed analysis as requested cannot be accurately provided.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.